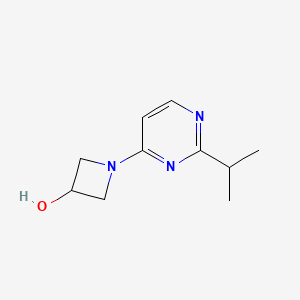![molecular formula C13H16N2O2 B2367278 N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide CAS No. 2361656-02-0](/img/structure/B2367278.png)
N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.33 g/mol.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug development, and material science. In medicinal chemistry, N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide has been shown to exhibit anticancer, anti-inflammatory, and antioxidant activities. N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In material science, N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide has been used as a monomer in the synthesis of polymers with unique properties.
Wirkmechanismus
The mechanism of action of N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide can induce apoptosis, or programmed cell death, in cancer cells. N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, suggesting a potential role in the prevention of oxidative stress-related diseases. In animal studies, N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide has been shown to exhibit anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide is also stable under a wide range of conditions, making it suitable for use in a variety of assays. However, N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide has some limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide. One area of interest is the development of N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide-based drug delivery systems for the treatment of neurological diseases. Another area of interest is the investigation of N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide and its potential side effects.
Conclusion
In conclusion, N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide is a chemical compound with significant potential for use in various fields, including medicinal chemistry, drug development, and material science. N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide has been shown to exhibit a range of biochemical and physiological effects, including anticancer, anti-inflammatory, and antioxidant activities. While there are still some limitations and unanswered questions regarding the use of N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide, further research in this area holds promise for the development of new therapies and materials.
Synthesemethoden
N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide can be synthesized through a multistep process involving the reaction of 4-aminobenzoyl chloride with methylamine, followed by the reaction of the resulting product with crotonic acid. The final product is obtained through the reaction of the intermediate with methylamine and acetic anhydride.
Eigenschaften
IUPAC Name |
N-methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-12(16)14-10-6-8-11(9-7-10)15(3)13(17)5-2/h4,6-9H,1,5H2,2-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFPTCRBVMZDST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=CC=C(C=C1)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2367196.png)
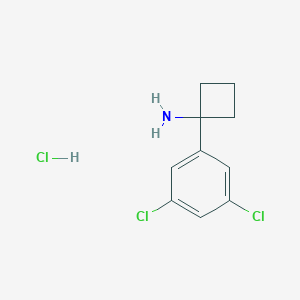
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2367199.png)
![1-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2367201.png)
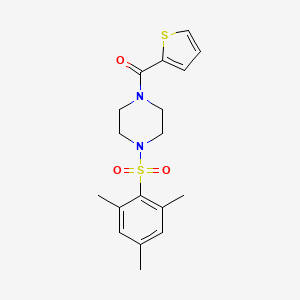
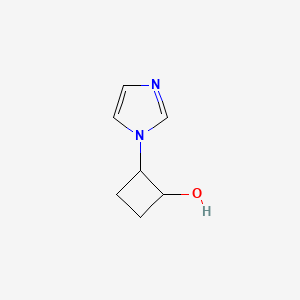
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2367207.png)
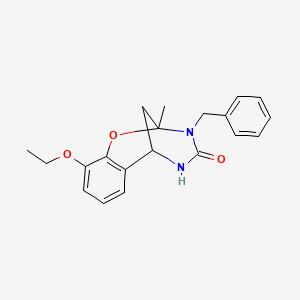
![2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2367209.png)
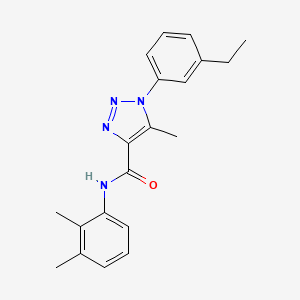
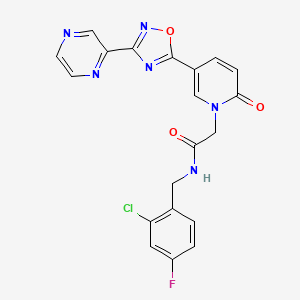
![Methyl 4-[4-(4-fluorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2367213.png)
![2-Chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2367214.png)
